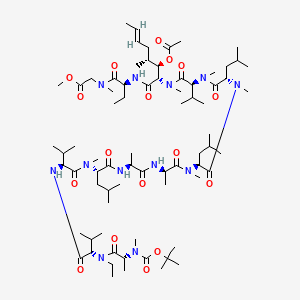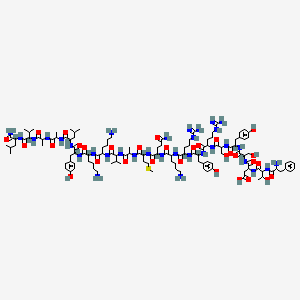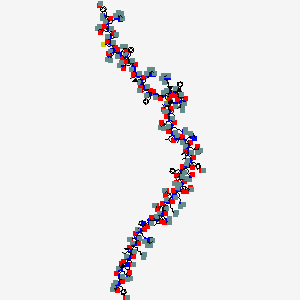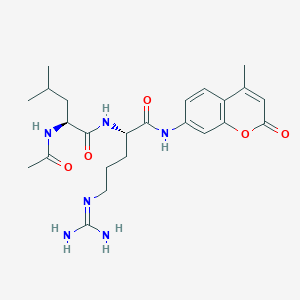
374796-72-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service (CAS) number 374796-72-2 is known as [Asn23] β-Amyloid (1-40), Iowa mutation. This compound is a peptide that is a variant of the β-amyloid protein, which is associated with Alzheimer’s disease. The Iowa mutation involves the substitution of asparagine for aspartic acid at position 23, leading to a more rapid aggregation of the peptide into toxic fibrils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Asn23] β-Amyloid (1-40) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput peptide synthesizers .
Analyse Des Réactions Chimiques
Types of Reactions
[Asn23] β-Amyloid (1-40) primarily undergoes aggregation reactions, where the peptide molecules self-assemble into fibrils. This process is influenced by factors such as pH, temperature, and the presence of metal ions .
Common Reagents and Conditions
pH: The aggregation is typically studied at physiological pH (around 7.4).
Temperature: Elevated temperatures can accelerate the aggregation process.
Metal Ions: Ions such as zinc and copper can promote aggregation
Major Products
The major product of these reactions is the formation of amyloid fibrils, which are insoluble and associated with neurotoxicity in Alzheimer’s disease .
Applications De Recherche Scientifique
[Asn23] β-Amyloid (1-40) is extensively used in scientific research to study the mechanisms of amyloid aggregation and its role in Alzheimer’s disease. Key applications include:
Neuroscience: Investigating the neurotoxic effects of amyloid fibrils on neuronal cells.
Drug Development: Screening potential therapeutic agents that can inhibit or reverse amyloid aggregation.
Biomarker Research: Developing diagnostic tools for early detection of Alzheimer’s disease
Mécanisme D'action
The toxic effects of [Asn23] β-Amyloid (1-40) are primarily due to its ability to aggregate into fibrils that disrupt cellular function. The peptide interacts with neuronal cell membranes, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death. The aggregation process involves the formation of β-sheet structures that are characteristic of amyloid fibrils .
Comparaison Avec Des Composés Similaires
Similar Compounds
Wild-type β-Amyloid (1-40): The non-mutated form of the peptide, which aggregates more slowly than the Iowa mutation.
[Glu22] β-Amyloid (1-40), Arctic mutation: Another variant associated with familial Alzheimer’s disease, characterized by a substitution of glutamic acid for glycine at position 22
Uniqueness
The Iowa mutation ([Asn23] β-Amyloid (1-40)) is unique in its rapid aggregation and increased toxicity compared to other β-amyloid variants. This makes it a valuable model for studying the aggressive forms of Alzheimer’s disease and testing potential therapeutic interventions .
Propriétés
Numéro CAS |
374796-72-2 |
|---|---|
Poids moléculaire |
4328.88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)

![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)
